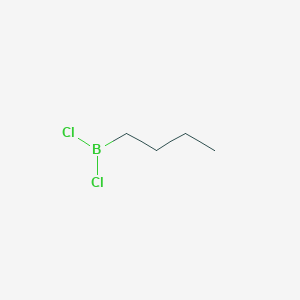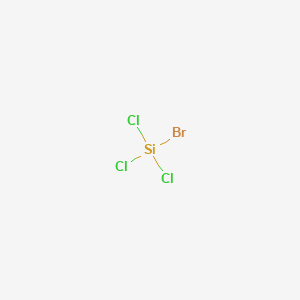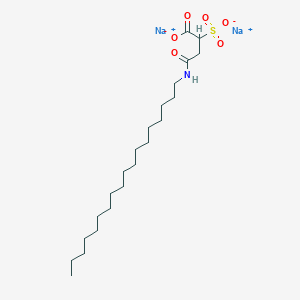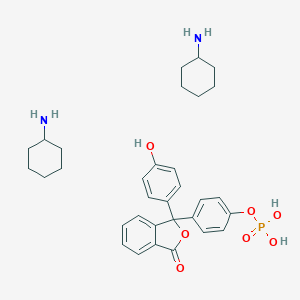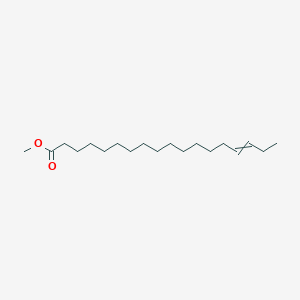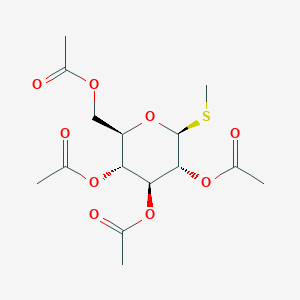
Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The practical synthesis of closely related compounds often involves the use of protective groups and selective reactions. For example, the synthesis of 2,3,4,6-Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside, a similar compound, has been achieved in 50% yield by reacting β-d-glucose pentaacetate and 3 mol equiv of an allyl alcohol with ZnCl2 in toluene, followed by recrystallization (Yuasa & Yuasa, 2004).
Molecular Structure Analysis
The crystal and molecular structure of related compounds like methyl 2,4,6-tri-O-acetyl-3-O-(2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl)-β-d-glucopyranoside have been elucidated through X-ray diffraction. Such structures typically show fully-extended conformations without intra-molecular hydrogen bonding, demonstrating the spatial arrangement of acetyl groups around the glucopyranose rings (Takeda et al., 1978).
Scientific Research Applications
-
- Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside is used in the field of chemistry and biochemistry for various reactions .
- It is used in the deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides .
- The methods of application involve standard laboratory procedures in chemistry and biochemistry, including the use of specific reagents and controlled conditions .
- The outcomes of these reactions have been studied both experimentally and computationally, demonstrating the anomeric effect during deacetylation and dealkylation .
-
- This compound is also used in the synthesis of other compounds with phytohormonal activity .
- The specific methods of synthesis would depend on the target compound, but would generally involve reaction with appropriate reagents under controlled conditions .
- The outcomes of these syntheses would be the desired compounds with phytohormonal activity .
-
- This compound is used in organic synthesis .
- It is often used as a starting material or intermediate in the synthesis of other complex organic compounds .
- The specific methods of synthesis would depend on the target compound, but would generally involve reaction with appropriate reagents under controlled conditions .
- The outcomes of these syntheses would be the desired complex organic compounds .
-
- Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside is used in carbohydrate chemistry .
- It can be used as a substrate for nucleophilic addition reactions .
- The methods of application involve standard laboratory procedures in carbohydrate chemistry, including the use of specific reagents and controlled conditions .
- The outcomes of these reactions have been studied both experimentally and computationally .
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFUCHLBRWBKGN-QMIVOQANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457435 |
Source


|
| Record name | Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |
CAS RN |
13350-45-3 |
Source


|
| Record name | Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

